Leucine, 2-(2-methylpropyl)-
Description
Introduction to Leucine Derivatives in Metabolic Regulation
Leucine derivatives, including 2-(2-methylpropyl)-leucine, serve as pivotal modulators of metabolic processes by interfacing with both anabolic and catabolic pathways. Unlike standard amino acids, these analogs exhibit enhanced hydrophobicity and steric bulk due to their branched alkyl side chains, which influence substrate specificity in enzymatic reactions. For instance, the isobutyl group of 2-(2-methylpropyl)-leucine facilitates binding to the active site of BCATs, enzymes responsible for transaminating branched-chain amino acids into keto acids that feed into the tricarboxylic acid (TCA) cycle. This interaction highlights the derivative’s role in bridging protein metabolism with energy production.
The regulatory capacity of leucine derivatives extends beyond metabolism. By activating mechanistic target of rapamycin complex 1 (mTORC1), these compounds stimulate ribosomal biogenesis and protein synthesis, a mechanism conserved across eukaryotes. Such conserved signaling pathways suggest an evolutionary trajectory where leucine’s structural versatility became co-opted for complex regulatory functions.
Structural Classification of Branched-Chain Amino Acid Analogs
Branched-chain amino acid analogs are categorized based on their side-chain topology and biochemical behavior. Leucine, 2-(2-methylpropyl)-, belongs to the nonpolar, aliphatic subclass of amino acids, distinguished by its hydrocarbon-rich isobutyl group. This structural motif confers distinct solubility and reactivity profiles compared to linear-chain analogs.
Key Structural Features
- Core Backbone : All BCAA analogs share an α-amino group, α-carboxylic acid group, and variable side chain. In 2-(2-methylpropyl)-leucine, the side chain is a methylpropyl branch extending from the β-carbon.
- Steric Effects : The branching introduces steric hindrance, limiting conformational flexibility but enhancing binding specificity to hydrophobic enzyme pockets.
- Isomerism : Unlike isoleucine, which has a chiral β-carbon, 2-(2-methylpropyl)-leucine lacks additional stereocenters, simplifying its metabolic processing.
The table below compares structural attributes of select BCAA analogs:
This structural diversity underpins functional specialization. For example, the bulkier isobutyl group of 2-(2-methylpropyl)-leucine enhances its affinity for BCATs compared to valine, which has a smaller isopropyl side chain.
Evolutionary Significance of Leucine-Based Molecular Signaling
The evolutionary conservation of leucine and its derivatives highlights their foundational role in metabolic regulation. Early prokaryotes likely utilized BCAA analogs as both metabolic substrates and signaling molecules, a dual role retained in modern organisms. The BCAT enzyme family, present in bacteria and humans alike, exemplifies this conservation, with structural studies revealing homologous active-site architectures optimized for branched-chain substrates.
Conservation of Signaling Pathways
- mTORC1 Activation : Leucine derivatives activate mTORC1 in organisms ranging from yeast to mammals, coordinating cell growth with nutrient availability. This pathway’s ubiquity suggests it emerged early in eukaryotic evolution.
- Nitrogen Recycling : In multicellular organisms, BCAA catabolism serves as a nitrogen shuttle, delivering amino groups to glutamate for biosynthesis. The efficiency of this process in 2-(2-methylpropyl)-leucine metabolism may have provided a selective advantage in nitrogen-limited environments.
Comparative genomic analyses further support leucine’s evolutionary importance. Genes encoding BCAA transporters and catabolic enzymes exhibit high sequence similarity across taxa, indicating strong purifying selection. Additionally, horizontal gene transfer events in microbial communities suggest that leucine metabolic pathways were critical for adapting to diverse ecological niches.
Properties
CAS No. |
99863-59-9 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-amino-4-methyl-2-(2-methylpropyl)pentanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-7(2)5-10(11,9(12)13)6-8(3)4/h7-8H,5-6,11H2,1-4H3,(H,12,13) |
InChI Key |
NHHUZNBRAXROKE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CC(C)C)(C(=O)O)N |
Canonical SMILES |
CC(C)CC(CC(C)C)(C(=O)O)N |
Origin of Product |
United States |
Scientific Research Applications
Role in Muscle Protein Synthesis
Leucine is essential for stimulating muscle protein synthesis through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth and metabolism. Studies have shown that leucine supplementation can enhance protein synthesis rates in skeletal muscle tissue, making it beneficial for athletes and individuals undergoing rehabilitation after injury or surgery .
Case Study: Leucine Supplementation in Athletes
A study involving male Sprague-Dawley rats demonstrated that a daily supplementation of leucine (2.25 g/kg body weight) for ten days significantly increased the phosphorylation of mTOR and its downstream targets, leading to enhanced protein synthesis and muscle hypertrophy . This suggests that leucine can be an effective supplement for improving athletic performance and recovery.
Metabolic Health Benefits
Leucine has been identified as a promising agent for improving metabolic health. It has been shown to influence lipid metabolism and insulin sensitivity, which are crucial factors in preventing metabolic diseases such as obesity and type 2 diabetes. The co-ingestion of carbohydrates with leucine further enhances its anabolic effects, promoting better metabolic outcomes .
Case Study: Leucine and Obesity Management
Research indicates that increasing dietary leucine intake may help regulate body weight by modulating energy metabolism and reducing fat accumulation in skeletal muscle. This effect is particularly relevant in the context of obesity management, where maintaining lean body mass while losing fat is essential .
Therapeutic Applications in Disease Management
Leucine's role extends beyond muscle metabolism; it has therapeutic implications in various clinical conditions:
- Maple Syrup Urine Disease (MSUD): Leucine oxidation studies have been conducted to assess residual whole-body leucine oxidation in patients with MSUD. These studies utilized non-invasive breath tests to evaluate metabolic responses to leucine supplementation, providing insights into managing this genetic disorder .
- Cancer: The effects of leucine on cancer cells are complex; while it can promote cell growth in some contexts, it has also been linked to pro-tumorigenic effects in specific cancer types such as breast and pancreatic cancers . This duality necessitates careful consideration when using leucine as a supplement in cancer patients.
Summary of Findings
The following table summarizes key findings related to the applications of leucine:
Chemical Reactions Analysis
Transamination and Decarboxylation
Leucine undergoes transamination via branched-chain amino acid aminotransferase (BCAT), transferring its amino group to α-ketoglutarate to form α-ketoisocaproate (α-KIC) . This α-keto acid is further decarboxylated to produce β-hydroxy-β-methylbutyrate (HMB), a key metabolite influencing protein synthesis and mitochondrial function .
Key Data:
| Reaction Step | Enzyme Involved | Product | Biological Impact |
|---|---|---|---|
| Transamination | BCAT | α-KIC | Precursor for HMB synthesis |
| Decarboxylation | Mitochondrial enzymes | HMB | Reduces protein degradation by 30–50% in myotubes |
Oxidation and Reduction Pathways
Leucine’s isobutyl side chain participates in oxidative catabolism , yielding intermediates like hydroxymethylglutaryl-CoA (HMG-CoA) and acetyl-CoA . This pathway generates ATP and NADH, crucial for energy metabolism. Conversely, reduction of α-KIC produces HMB, enhancing mitochondrial respiration by 1.4–1.7-fold .
Catabolic Intermediates :
-
α-Ketoisocaproate
-
HMG-CoA
-
Acetyl-CoA
-
2-Methylbutyric acid
Reaction Kinetics with ¹⁹F-Tags
Leucine reacts with ¹⁹F-tags (e.g., 2-fluoro-4-nitrobenzene sulfonate) to form stable fluorinated derivatives. This reaction is pivotal for tracking amino acid metabolism via ¹⁹F-NMR.
Kinetic Parameters :
| Amino Acid | Second-Order Rate Constant (mM⁻¹s⁻¹) |
|---|---|
| Leucine | 33.61 ± 1.23 |
| Proline | 38.22 ± 2.13 |
| Hydroxyproline | 35.86 ± 2.04 |
Note : Leucine’s moderate reactivity allows efficient tagging without side-product accumulation.
Esterification and Functionalization
The carboxyl group of leucine reacts with alcohols (e.g., isopropanol) under acidic conditions to form esters. For example, ibuprofen-leucine isopropyl ester derivatives exhibit enhanced skin permeability .
Synthetic Outcomes :
-
Yield: 85–99% for esterification reactions.
-
Key Reagent: Thionyl chloride (SOCl₂) for carboxyl activation.
Enzymatic Hydroxylation
Cytochrome P450 enzymes hydroxylate leucine derivatives at specific positions. For instance, 4-hydroxy-N-methyl-L-leucine is synthesized via regioselective hydroxylation, altering immunosuppressive activity while retaining hair-growth promotion.
Comparative Reactivity in Mixed Systems
In amino acid mixtures, leucine’s ¹⁹F-tagging rate increases to 56.64 mM⁻¹s⁻¹ , suggesting cooperative effects with other residues . This property is exploited in metabolomic studies to profile amino acid flux.
Thermal Degradation
Thermogravimetric analysis shows leucine derivatives degrade at ≥215°C , with stability influenced by substituents .
Thermal Data :
| Derivative | Onset Degradation (°C) |
|---|---|
| [L-ValOiPr][IBU] | 90.2 |
| [L-IleOiPr][IBU] | 105.2 |
| [L-LysOiPr][IBU] | 183.7 |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Substituent Position | Key Properties | Applications |
|---|---|---|---|---|
| Leucine, 2-(2-methylpropyl)- | C₇H₁₅NO₂ (inferred) | α-carbon | High antioxidant/cytotoxic | Pharmaceutical research |
| 4-Methylleucine | C₇H₁₅NO₂ | γ-carbon | Hydrophobic stability | Peptide engineering |
| Ethyl 2-methylpropanoate | C₆H₁₂O₂ | Carboxylate group | Volatile, fruity aroma | Food flavoring |
| Benzene, (2-methylpropyl)- | C₁₀H₁₄ | Benzene ring | High boiling point (~443 K) | Industrial solvent |
Research Findings and Implications
- Antioxidant Mechanism : The α-carbon’s isobutyl group in Leucine, 2-(2-methylpropyl)-, enhances radical scavenging by stabilizing transition states during electron donation .
- Contrast with Fatty Acid Derivatives: Esters from β-oxidation of fatty acids (e.g., aliphatic alcohols) lack the branched structure necessary for high bioactivity, underscoring the importance of amino acid-derived branching .
Preparation Methods
Strecker Synthesis with Modified Aldehydes
The Strecker synthesis, a classical method for α-amino acids, involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. For Leucine, 2-(2-methylpropyl)- , the aldehyde precursor must incorporate the 2-methylpropyl (isobutyl) group at the β-carbon. A hypothetical route employs 4-methylpentanal as the starting aldehyde, which undergoes Strecker conditions to yield the α-aminonitrile intermediate. Hydrolysis with hydrochloric acid produces the racemic amino acid.
Key challenges include the commercial availability of 4-methylpentanal and the need for enantiomeric resolution. A study on labeled L-leucine synthesis demonstrated that enzymatic resolution (e.g., using L-aminoacylase) can achieve >98% diastereomeric excess (d.e.). Adapting this approach, the racemic mixture of Leucine, 2-(2-methylpropyl)- could be acetylated and subjected to L-aminoacylase hydrolysis to isolate the L-enantiomer.
Gabriel Synthesis with Alkylation
The Gabriel synthesis, which protects the amine group as a phthalimide, enables alkylation at the α-carbon. Starting with diethyl acetamidomalonate , alkylation with 2-methylpropyl bromide introduces the branched chain. Subsequent hydrolysis and decarboxylation yield the target amino acid.
This method faces steric hindrance due to the bulky isobutyl group, often leading to low yields. Optimization strategies, such as using polar aprotic solvents (e.g., dimethylformamide) and phase-transfer catalysts, may improve efficiency. For example, a related synthesis of tert-leucine (2-amino-3,3-dimethylbutanoic acid) achieved 65% yield via careful control of alkylation conditions.
Enzymatic and Biocatalytic Methods
Two-Enzyme Catalyzed Labeling
A one-pot, two-enzyme system has been employed for synthesizing isotopically labeled L-leucine derivatives. This method uses 3-(N-phenylsulfonyl-N-(3,5-dimethyldiphenyl)aminobornan-2-ol as a chiral auxiliary to direct stereoselective methylation. For Leucine, 2-(2-methylpropyl)- , substituting the methyl group with an isobutyl moiety could follow a similar enzymatic pathway.
Key parameters:
Resolution Using L-Aminoacylase
Industrial-scale purification of L-leucine from protein hydrolysates involves acetylation, precipitation, and enzymatic hydrolysis. Applied to Leucine, 2-(2-methylpropyl)- , this process would involve:
- Acetylation : Treat the racemic mixture with acetic anhydride to form N-acetyl derivatives.
- Precipitation : Acidify to pH 1.5 to isolate N-acetyl-leucine analogs.
- Enzymatic Hydrolysis : Use L-aminoacylase (from Aspergillus oryzae) to selectively hydrolyze the L-enantiomer.
A case study on L-leucine purification reported 24.6 g of pure product from 86.6 g of N-acetyl mixture (28% yield).
Functionalization and Derivatization
Methacryloyl Chloride Functionalization
The synthesis of leucine-containing polymers provides insights into functionalization strategies. Reacting Leucine, 2-(2-methylpropyl)- with methacryloyl chloride at 4°C in the presence of sodium hydroxide yields a polymerizable monomer. Subsequent free-radical polymerization with 2,2′-azobisisobutyronitrile (AIBN) produces chiral polymers, as demonstrated by:
Solid-Phase Peptide Synthesis (SPPS)
While SPPS is typically used for peptides, its principles can be adapted for Leucine, 2-(2-methylpropyl)- derivatives. Fmoc-protected leucine analogs are immobilized on resin, followed by iterative deprotection and coupling. This method ensures high purity (>95%) and enables incorporation into bioactive molecules, as seen in LRRK2 inhibitors.
Analytical Characterization
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for identifying and characterizing "Leucine, 2-(2-methylpropyl)-" in synthetic mixtures?
- Methodological Answer : Combine spectroscopic methods such as NMR and X-ray crystallography for structural elucidation. NMR can confirm hydrogen environments and stereochemistry, while X-ray crystallography provides precise bond lengths and angles . For purity assessment, use high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to detect impurities and quantify compound integrity .
Q. What are the standard protocols for synthesizing "Leucine, 2-(2-methylpropyl)-" in laboratory settings?
- Methodological Answer : A common approach involves reacting titanium-based precursors (e.g., cyclopentadienyl-titanium complexes) with methyltrimethylsilyl chloride (MeSiCl) in tetrahydrofuran (THF) at elevated temperatures (353 K). Monitor reaction progress via NMR to confirm intermediate formation and ensure excess MeSiCl is present to stabilize the final product .
Q. How does the stability of "Leucine, 2-(2-methylpropyl)-" vary under different solvent systems?
- Methodological Answer : Stability is solvent-dependent. In THF, the compound remains stable only in the presence of excess MeSiCl, which prevents decomposition into dichlorido-titanium derivatives. Test stability using accelerated degradation studies (e.g., varying temperature/pH) and track changes via UV-Vis spectroscopy or NMR .
Advanced Research Questions
Q. What mechanistic insights explain the formation of "Leucine, 2-(2-methylpropyl)-" during titanium-mediated reactions?
- Methodological Answer : Investigate reaction kinetics using stopped-flow techniques to capture transient intermediates. Isotope labeling (e.g., -labeled MeSiCl) can trace ligand exchange pathways. Computational modeling (DFT calculations) may reveal transition states and energetics of cyclopentadienyl ligand dissociation .
Q. How can researchers resolve contradictions in reported crystallographic data for titanium complexes involving "Leucine, 2-(2-methylpropyl)-"?
- Methodological Answer : Perform systematic error analysis by comparing bond lengths/angles across multiple crystallographic datasets. Validate findings using complementary techniques like EXAFS (Extended X-ray Absorption Fine Structure) to assess local coordination geometry. Cross-reference with synthetic conditions (e.g., solvent polarity, temperature) to identify environmental influences .
Q. What strategies optimize the reproducibility of "Leucine, 2-(2-methylpropyl)-" synthesis across laboratories?
- Methodological Answer : Standardize reaction protocols by controlling variables such as solvent purity, inert atmosphere integrity, and reagent stoichiometry. Use round-robin testing: distribute identical precursor batches to multiple labs and compare yields/purity via interlaboratory statistical analysis (ANOVA). Document deviations in lab notebooks to trace sources of variability .
Q. How can computational models predict the biological interactions of "Leucine, 2-(2-methylpropyl)-" with enzyme active sites?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to map ligand-receptor binding affinities. Validate predictions with in vitro enzymatic assays (e.g., IC determination) using purified target enzymes. Correlate computational binding energies with experimental inhibition data to refine force-field parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
